molecular formula C22H17ClFN5O2 B2365473 N-(3-chloro-4-fluorobenzyl)-1-(3-methoxyphenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide CAS No. 1251690-28-4

N-(3-chloro-4-fluorobenzyl)-1-(3-methoxyphenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide

Cat. No. B2365473
M. Wt: 437.86
InChI Key: ZDGNSPQGHNDMPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-(3-chloro-4-fluorobenzyl)-1-(3-methoxyphenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide” is a chemical compound with the CAS number 1251690-28-41. However, detailed information about this compound is not readily available1.



Synthesis Analysis

Unfortunately, I couldn’t find any specific information on the synthesis of this compound.



Molecular Structure Analysis

I couldn’t find any specific information on the molecular structure of this compound.



Chemical Reactions Analysis

I couldn’t find any specific information on the chemical reactions involving this compound.



Physical And Chemical Properties Analysis

I couldn’t find any specific information on the physical and chemical properties of this compound.


Scientific Research Applications

Chemical Synthesis and Characterization

The compound belongs to a class of molecules that are synthesized through advanced organic chemistry techniques, including nucleophilic substitution reactions and the exploration of novel heterocyclic frameworks. For instance, the discovery and optimization of Met kinase inhibitors, which included the synthesis of substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides, demonstrated the relevance of fluoro- and chlorobenzyl groups in enhancing enzyme potency and selectivity (G. M. Schroeder et al., 2009). Similarly, the study on π-hole tetrel bonding interactions in ethyl 2-triazolyl-2-oxoacetate derivatives, including compounds with chloro- and methoxy- substituents, highlighted the influence of substituents on molecular interactions and stability (Muhammad Naeem Ahmed et al., 2020).

Molecular Interaction Studies

The interaction of such compounds with biological targets is a key area of interest. This encompasses the design and synthesis of radiotracers for studying cannabinoid receptors, demonstrating the versatility of substituted triazoles in probing neurobiological pathways (†. R. Katoch-Rouse & A. Horti, 2003). Additionally, the synthesis of triazole-based NK-1 antagonists, through regioselective pyridine metallation chemistry, illustrates the potential of such compounds in developing new therapeutic agents (L. N. Jungheim et al., 2006).

Biological Activity Exploration

Investigations into the antimicrobial and antitumor properties of triazole derivatives, including efforts to synthesize novel compounds that exhibit significant bioactivity, are paramount. Research on thiazole-aminopiperidine hybrid analogues as Mycobacterium tuberculosis GyrB inhibitors is an example of how molecular modifications can impact biological efficacy (V. U. Jeankumar et al., 2013). Similarly, studies on the synthesis and cytotoxic activity of pyrazolo[1,5-a]pyrimidines and related Schiff bases underscore the potential of such compounds in cancer research (Ashraf S. Hassan et al., 2014).

Safety And Hazards

I couldn’t find any specific information on the safety and hazards associated with this compound.


Future Directions

As for future directions, it seems that this compound is available for purchase1, which suggests that it may be of interest in various research or industrial applications. However, without more specific information, it’s difficult to predict what those applications might be.


properties

IUPAC Name

N-[(3-chloro-4-fluorophenyl)methyl]-1-(3-methoxyphenyl)-5-pyridin-3-yltriazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17ClFN5O2/c1-31-17-6-2-5-16(11-17)29-21(15-4-3-9-25-13-15)20(27-28-29)22(30)26-12-14-7-8-19(24)18(23)10-14/h2-11,13H,12H2,1H3,(H,26,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDGNSPQGHNDMPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)N2C(=C(N=N2)C(=O)NCC3=CC(=C(C=C3)F)Cl)C4=CN=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17ClFN5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-chloro-4-fluorobenzyl)-1-(3-methoxyphenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide

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